
N-Methyl-3-oxo-2,3-dihydro-1H-indene-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-3-oxo-2,3-dihydro-1H-indene-1-carboxamide is an organic compound with the molecular formula C11H11NO2 This compound is characterized by its indene core structure, which is a bicyclic system consisting of a benzene ring fused to a cyclopentene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-3-oxo-2,3-dihydro-1H-indene-1-carboxamide typically involves the following steps:
Formation of the Indene Core: The indene core can be synthesized through a Friedel-Crafts acylation reaction, where benzene reacts with succinic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of the Carboxamide Group: The resulting intermediate is then subjected to a reaction with methylamine to introduce the carboxamide group. This step often requires the use of a dehydrating agent like thionyl chloride to facilitate the formation of the amide bond.
Oxidation and Methylation: The final step involves the oxidation of the intermediate to introduce the keto group at the 3-position, followed by methylation of the nitrogen atom using methyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To ensure efficient mixing and reaction control.
Purification Techniques: Such as recrystallization or chromatography to obtain high-purity product.
Quality Control: Implementing rigorous quality control measures to ensure consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-3-oxo-2,3-dihydro-1H-indene-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon of the carboxamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or alkoxides can be used in substitution reactions under basic conditions.
Major Products
Oxidation Products: Carboxylic acids and other oxidized derivatives.
Reduction Products: Alcohol derivatives.
Substitution Products: Various substituted amides or esters, depending on the nucleophile used.
Scientific Research Applications
N-Methyl-3-oxo-2,3-dihydro-1H-indene-1-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Methyl-3-oxo-2,3-dihydro-1H-indene-1-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, potentially leading to therapeutic effects such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate: Shares a similar indene core but differs in the functional groups attached.
1-Oxo-2,3-dihydro-1H-indene-2-carboxamide: Lacks the methyl group on the nitrogen atom.
Methyl 2,2-dimethyl-3-oxo-2,3-dihydro-1H-indene-1-carboxylate: Contains additional methyl groups, altering its chemical properties.
Uniqueness
N-Methyl-3-oxo-2,3-dihydro-1H-indene-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C11H11NO2 |
|---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
N-methyl-3-oxo-1,2-dihydroindene-1-carboxamide |
InChI |
InChI=1S/C11H11NO2/c1-12-11(14)9-6-10(13)8-5-3-2-4-7(8)9/h2-5,9H,6H2,1H3,(H,12,14) |
InChI Key |
SICCBIMWDPQHMK-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1CC(=O)C2=CC=CC=C12 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


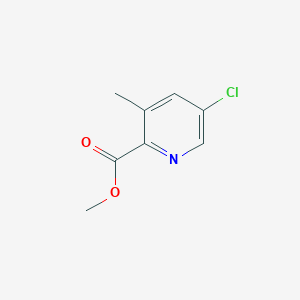
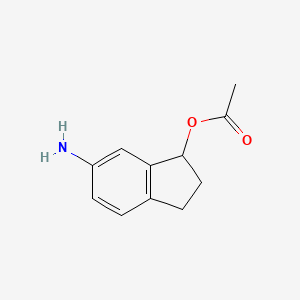

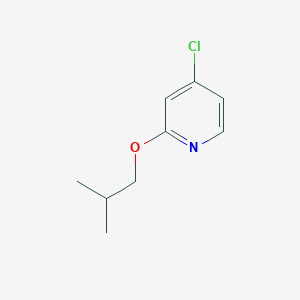
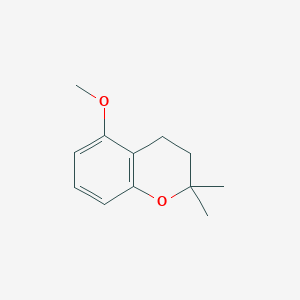
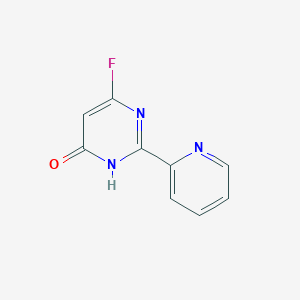
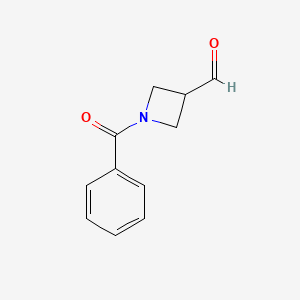
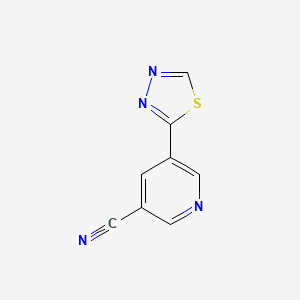
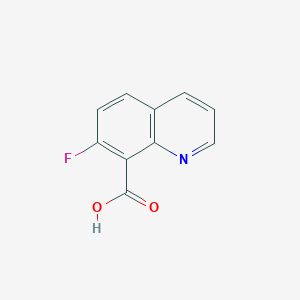
![6,7-Difluoro-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B15070443.png)
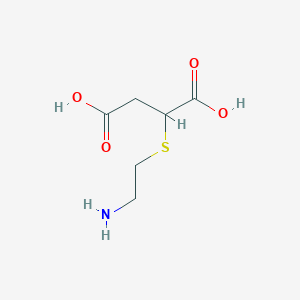
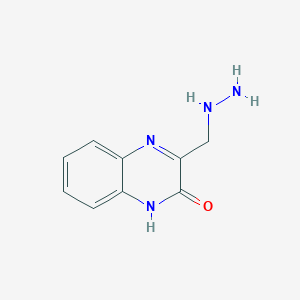
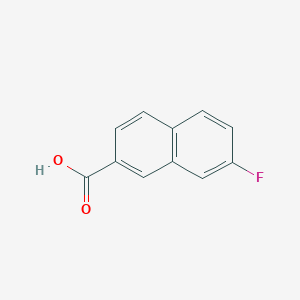
![8,8a-Dihydroindeno[1,2-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B15070475.png)
